Sodium 2-methylbenzenesulfonate
Overview
Description
Sodium 2-methylbenzenesulfonate is an organic compound with the molecular formula C7H7NaO3S. It is a sodium salt of 2-methylbenzenesulfonic acid and is commonly used in various chemical and industrial applications due to its solubility in water and stability under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-methylbenzenesulfonate can be synthesized through the sulfonation of toluene followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the 2-position of the toluene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where toluene is reacted with sulfur trioxide in the presence of a catalyst. The resulting 2-methylbenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and drying processes to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfonic acids or aldehydes.
Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products:
Substitution: Formation of alkylated or aminated benzenesulfonates.
Oxidation: Production of sulfonic acids or aldehydes.
Reduction: Generation of sulfinate derivatives.
Scientific Research Applications
Sodium 2-methylbenzenesulfonate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and sulfonamides.
Biology: Employed in biochemical assays and as a surfactant in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of sodium 2-methylbenzenesulfonate involves its interaction with various molecular targets depending on the application. In organic synthesis, it acts as a nucleophile or electrophile in substitution reactions. In biological systems, it can interact with proteins and enzymes, altering their activity and stability. The sulfonate group is known to enhance the solubility and stability of compounds, making it a valuable additive in various formulations .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Sodium p-toluenesulfonate: Similar structure but with the sulfonate group at the para position.
Sodium benzenesulfonate: Lacks the methyl group, making it less hydrophobic.
Uniqueness: Sodium 2-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position enhances its hydrophobicity and reactivity compared to other benzenesulfonates. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Properties
IUPAC Name |
sodium;2-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXKEBRMSFJMC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044553 | |
Record name | Sodium 2-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15046-75-0 | |
Record name | Sodium 2-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM 2-METHYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z8U8D5UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.